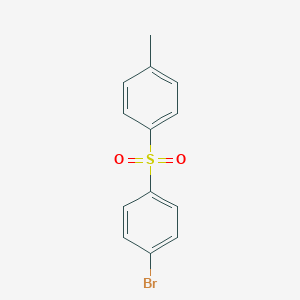

1-Bromo-4-tosylbenzene

Description

Contextualization within Halogenated Arenes and Sulfonyl Compounds

1-Bromo-4-tosylbenzene belongs to two important classes of organic compounds: halogenated arenes and sulfonyl compounds.

Halogenated Arenes (Aryl Halides) are aromatic hydrocarbons where one or more hydrogen atoms on the aromatic ring are replaced by a halogen. allen.invedantu.com They are generally less reactive towards nucleophilic substitution than their aliphatic counterparts (haloalkanes). organicmystery.com This reduced reactivity is attributed to several factors, including the resonance effect, which gives the carbon-halogen bond a partial double-bond character, making it stronger and shorter. allen.inorganicmystery.com Additionally, the carbon atom of the C-X bond in haloarenes is sp² hybridized, which is more electronegative than the sp³ hybridized carbon in haloalkanes, further strengthening the bond. organicmystery.com Despite this lower reactivity, the carbon-halogen bond can be activated for various transformations, particularly with transition-metal catalysts. brainkart.com

Sulfonyl Compounds are characterized by the presence of a sulfonyl group (–SO₂–), which consists of a sulfur atom double-bonded to two oxygen atoms. fiveable.me This group is strongly electron-withdrawing, a property that significantly influences the reactivity and physical characteristics of the molecule it is part of. fiveable.me The sulfonyl group can stabilize adjacent negative charges and is a key component in sulfonic acids, sulfonamides, and sulfones. fiveable.mebritannica.com Sulfonic acids and their derivatives are crucial as catalysts, detergents, and intermediates in the synthesis of dyes and pharmaceuticals. britannica.com

This compound is specifically a diaryl sulfone, where the sulfonyl group is bonded to two aromatic rings. This structure combines the chemical characteristics of an aryl bromide with the electronic effects of the powerful electron-withdrawing tosyl group.

Significance of the Tosyl Group as a Synthetic Handle

In organic synthesis, a "synthetic handle" refers to a functional group that provides a reliable and specific site for chemical reactions. The tosyl group (–SO₂C₆H₄CH₃) is an exemplary synthetic handle for several reasons.

One of its most important roles is as an excellent leaving group . wikipedia.org When a tosylate ester is formed from an alcohol, the tosylate anion (tosyl-O⁻) becomes a very stable species upon being displaced in a nucleophilic substitution reaction. libretexts.orglibretexts.org Its stability arises from resonance, where the negative charge is delocalized over the three oxygen atoms of the sulfonate group. aklectures.com This transformation allows for reactions like Sₙ2 substitutions to occur under milder conditions, as alcohols themselves are poor leaving groups. wikipedia.org

The tosyl group also functions as a robust protecting group , particularly for amines. wikipedia.org An amine can be converted into a sulfonamide by reacting it with tosyl chloride. The resulting sulfonamide is exceptionally stable to a wide range of reaction conditions, effectively protecting the amine functionality. The amine can later be regenerated through reductive or strongly acidic conditions. wikipedia.org

Furthermore, N-tosylhydrazones, derived from ketones and aldehydes, have become versatile coupling partners in numerous transition-metal-catalyzed cross-coupling reactions, enabling the formation of various carbon-carbon and carbon-heteroatom bonds. wiley.comresearchgate.net

Role of Aromatic Bromides in Chemical Transformations

Aromatic bromides are foundational substrates in a vast array of chemical transformations, prized for their balance of reactivity and stability. wikipedia.org While the carbon-bromine bond is stronger than the carbon-iodine bond, it is sufficiently reactive to participate in many reactions where aryl chlorides might be inert. fiveable.me

The most prominent application of aromatic bromides is in palladium-catalyzed cross-coupling reactions . These reactions have revolutionized the synthesis of complex molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Aromatic bromides are common coupling partners in seminal reactions such as:

Suzuki-Miyaura Coupling: Reacts with boronic acids. researchgate.net

Heck Coupling: Reacts with alkenes.

Sonogashira Coupling: Reacts with terminal alkynes.

Negishi Coupling: Reacts with organozinc reagents. researchgate.net

Hiyama Coupling: Reacts with organosilanes. acs.orgorganic-chemistry.orgnih.gov

These reactions are tolerant of a wide variety of functional groups, making them suitable for late-stage functionalization in the synthesis of pharmaceuticals and advanced materials. organic-chemistry.orgnih.gov

Beyond cross-coupling, aromatic bromides are precursors to Grignard reagents . By reacting with magnesium metal in a solvent like tetrahydrofuran (B95107) (THF), they form organomagnesium compounds (Ar-MgBr), which are powerful nucleophiles used to create new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters. brainkart.com Aromatic bromides can also undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups on the aromatic ring. vedantu.combrainkart.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)sulfonyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2S/c1-10-2-6-12(7-3-10)17(15,16)13-8-4-11(14)5-9-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFORIYQHAWLZJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465585 | |

| Record name | 1-Bromo-4-tosylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5184-70-3 | |

| Record name | 1-Bromo-4-tosylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Bromo 4 Tosylbenzene

Established Synthetic Routes

Traditional methods for the synthesis of 1-Bromo-4-tosylbenzene primarily rely on classical electrophilic aromatic substitution reactions, which can be approached in two main ways: direct halogenation of a tosylated precursor or sulfonylation of a halogenated benzene (B151609) ring.

Direct Halogenation Approaches

The synthesis of this compound via direct halogenation involves the introduction of a bromine atom onto a pre-existing phenyl p-tolyl sulfone molecule. This pathway is governed by the principles of electrophilic aromatic substitution. The tosyl group (-SO₂R) is a strongly deactivating and meta-directing group due to its electron-withdrawing nature. Consequently, direct bromination of phenyl p-tolyl sulfone would be expected to yield the meta-bromo isomer as the major product, making the synthesis of the desired para-isomer (this compound) inefficient and leading to significant challenges in product separation and purification. While methods for para-selective halogenation of arenes with electron-donating groups exist, achieving high para-selectivity with a strongly deactivating group like tosyl is a considerable synthetic hurdle.

Sulfonylation Strategies

A more regiochemically controlled and widely employed established route is the sulfonylation of bromobenzene (B47551). This approach typically utilizes the Friedel-Crafts sulfonylation reaction, where bromobenzene is treated with p-toluenesulfonyl chloride in the presence of a Lewis acid catalyst. nih.gov The bromine atom is an ortho-, para-directing deactivator. While it deactivates the ring towards electrophilic attack, it directs the incoming electrophile (the tosyl group) to the positions ortho and para to itself. Due to steric hindrance, the para-product, this compound, is generally favored over the ortho-isomer.

Common Lewis acids used to catalyze this reaction include aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). nih.gov The reaction proceeds by the formation of a highly electrophilic sulfonylium cation intermediate, which is then attacked by the electron-rich aromatic ring of bromobenzene.

Table 1: Representative Conditions for Friedel-Crafts Sulfonylation

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Bromobenzene | p-Toluenesulfonyl chloride | Aluminum chloride (AlCl₃) | Dichloromethane (B109758) (DCM) | Room Temperature | Moderate to Good |

| Bromobenzene | p-Toluenesulfonyl chloride | Iron(III) chloride (FeCl₃) | Nitrobenzene | Elevated | Moderate |

| Bromobenzene | p-Toluenesulfonic anhydride | Triflic acid (TfOH) | None (excess arene) | 160 °C | Good to Excellent researchgate.netresearchgate.net |

Novel and Emerging Synthetic Techniques

Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods for constructing the C–S bond in diaryl sulfones, including catalytic and sustainable approaches.

Catalytic Approaches in C–S Bond Formation

Modern cross-coupling reactions have emerged as powerful alternatives to traditional methods, offering milder conditions and broader functional group tolerance.

Copper-Catalyzed Cross-Coupling: Copper-based catalytic systems are attractive due to the low cost and toxicity of the metal. These reactions often involve the coupling of an aryl halide with a sulfinic acid salt. For the synthesis of this compound, this could involve the reaction of 1,4-dibromobenzene with sodium p-toluenesulfinate or bromobenzene with sodium 4-bromobenzenesulfinate, although the former is more direct. The use of ligands such as L-proline can promote the efficiency of these CuI-catalyzed couplings. researchgate.net An efficient visible-light-assisted, copper-catalyzed sulfonylation of aryl halides with sulfinates has also been reported, offering a novel approach for C-S bond formation. acs.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling: Palladium catalysis is a cornerstone of modern C–S bond formation. One strategy involves the coupling of aryl halides or triflates with sulfinic acid salts. organic-chemistry.org The use of specific ligands, such as Xantphos, has been shown to be crucial for the success of these reactions. organic-chemistry.org Another innovative, convergent three-component approach uses an aryl lithium species, an aryl halide, and a sulfur dioxide surrogate like DABSO, catalyzed by a palladium complex. chemistryviews.orgnih.gov This allows for the flexible synthesis of a wide range of diaryl sulfones.

Table 2: Examples of Catalytic C–S Bond Formation for Diaryl Sulfones

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Key Conditions | Product Type |

|---|---|---|---|---|

| Aryl Halide | Sulfinic Acid Salt | CuI / L-proline | DMSO, 90 °C | Aryl Sulfone researchgate.net |

| Aryl Halide | Sulfinate | Cu(I) complex / Visible Light | Photocatalysis | Aryl Sulfone acs.orgresearchgate.net |

| Aryl Halide/Triflate | Sulfinic Acid Salt | Pd(OAc)₂ / Xantphos | Dioxane, 110 °C | Aryl Sulfone organic-chemistry.org |

| Aryl Lithium | Aryl Halide + DABSO (SO₂ surrogate) | [Pd₂(dba)₃] / Xantphos-type ligand | THF, Room Temp | Aryl Sulfone nih.gov |

Sustainable Synthesis Principles (e.g., Green Chemistry Considerations)

The principles of green chemistry are increasingly influencing the design of synthetic routes. For diaryl sulfones, this involves developing methods that reduce waste, avoid hazardous materials, and improve energy efficiency.

One key area of development is the replacement of traditional oxidants and solvents. The oxidation of pre-formed aryl sulfides (e.g., 4-bromophenyl p-tolyl sulfide) is a common route to sulfones. Sustainable approaches to this oxidation utilize clean oxidants like hydrogen peroxide (H₂O₂) or even molecular oxygen (O₂/air), often in the absence of metal catalysts or harsh solvents. nih.govacs.org

The use of environmentally benign and recyclable reaction media is another important strategy. Deep eutectic solvents (DES) have been successfully employed as sustainable media for multicomponent sulfonylation reactions to synthesize aryl sulfones. rsc.orgrsc.org These solvents are often biodegradable, low-cost, and can enhance reactivity, avoiding the need for volatile organic compounds (VOCs). rsc.org Similarly, using water as a solvent for catalytic reactions, such as in the copper ferrite (CuFe₂O₄) nanoparticle-catalyzed synthesis of diaryl sulfones, represents a significant step towards a greener process. nanomaterchem.com

Optimization of Reaction Conditions for Enhanced Selectivity and Efficiency

Catalyst Loading: The amount of Lewis acid catalyst can significantly impact the reaction rate and yield. While a stoichiometric amount is often used, studies have shown that catalytic amounts of strong Brønsted acids like triflic acid or solid acid catalysts can be effective, which also simplifies workup and allows for catalyst recycling. researchgate.netrsc.org

Temperature: Temperature control is crucial. In Friedel-Crafts reactions, higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts or isomers. Optimization studies have identified optimal temperature ranges to maximize yield while maintaining selectivity. hcmuaf.edu.vn For instance, in one study, increasing the temperature from 80°C to 110°C significantly improved the yield of a diaryl sulfone. hcmuaf.edu.vn

Reactant Ratio: The molar ratio of the arene (bromobenzene) to the sulfonylating agent (p-toluenesulfonyl chloride) is another key variable. Using an excess of the arene can often drive the reaction to completion and can sometimes serve as the solvent, but this requires an efficient method for its recovery and recycling. researchgate.net

Reaction Time: The duration of the reaction must be sufficient for the conversion of starting materials but not so long as to promote product degradation or side reactions. Monitoring the reaction progress using techniques like TLC or GC allows for the determination of the optimal reaction time.

Table 3: Optimization of Friedel-Crafts Sulfonylation Conditions

| Parameter Varied | Condition A | Result A (Yield) | Condition B | Result B (Yield) | Reference/Observation |

|---|---|---|---|---|---|

| Temperature | 80 °C | 41% | 110 °C | 83% | Higher temperature favored the endothermic reaction. hcmuaf.edu.vn |

| Catalyst | Stoichiometric AlCl₃ | Good | 20 mol% TfOH | Excellent | Catalytic Brønsted acid allows for easier recovery and reuse. nih.govresearchgate.net |

| Reactant Ratio (Arene:Sulfonyl) | 1:1 | Moderate | 4:1 | High | Excess arene can drive the reaction and act as a solvent. researchgate.net |

| Catalyst Type | Homogeneous (e.g., FeCl₃) | High | Heterogeneous (e.g., Zeolite Beta) | High | Solid acids are reusable and eco-friendly. rsc.org |

Mechanistic Investigations of this compound Synthesis

The synthesis of this compound, a diaryl sulfone, can be achieved through various synthetic routes, each with distinct mechanistic pathways. Understanding these mechanisms is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. Key methodologies include Friedel-Crafts sulfonylation, palladium-catalyzed cross-coupling reactions, and nucleophilic aromatic substitution, each supported by detailed mechanistic studies, including kinetic and computational analysis.

Friedel-Crafts Sulfonylation: An Electrophilic Aromatic Substitution Pathway

One of the most traditional and direct methods for forming the aryl-SO₂-aryl linkage is the Friedel-Crafts sulfonylation. This reaction involves the electrophilic aromatic substitution of an arene with a sulfonylating agent, typically a sulfonyl chloride or a sulfonic anhydride, in the presence of a strong Lewis or Brønsted acid catalyst.

In the context of this compound, this could involve the reaction of bromobenzene with p-toluenesulfonyl chloride. The proposed mechanism, catalyzed by a strong acid like triflic acid (TfOH), proceeds as follows:

Activation of the Sulfonyl Chloride: The acid catalyst protonates or coordinates to the sulfonyl chloride, increasing its electrophilicity and facilitating the formation of a highly reactive sulfonyl cation or a potent electrophilic complex.

Electrophilic Attack: The electron-rich π-system of the bromobenzene ring attacks the electrophilic sulfur atom. Due to the ortho-, para-directing nature of the bromine atom, the attack preferentially occurs at the para position, leading to the desired isomer. This step results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation/Rearomatization: A base (such as the conjugate base of the acid catalyst) removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the final product, this compound.

Studies using solid acid catalysts, such as zeolites and metal-exchanged montmorillonite clays, have shown that the reaction activity is linked to a combination of Brønsted and Lewis acidic sites, which facilitate the formation of the electrophilic sulfonylating species researchgate.net.

Table 1: Representative Conditions for Friedel-Crafts Sulfonylation of Arenes

This table illustrates typical conditions for the synthesis of diaryl sulfones via Friedel-Crafts sulfonylation, a pathway applicable to this compound.

| Arenes | Sulfonylating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Benzene | p-Toluenesulfonyl chloride | TfOH (20 mol%) | 160 | 24 | 85 |

| Toluene | Benzenesulfonyl chloride | Fe³⁺-montmorillonite | 140 | 6 | 92 |

| 1,3-Dimethoxybenzene | p-Toluenesulfonic anhydride | Immobilized Ionic Liquid | 115 | 2.3 | 82 |

| Naphthalene | Methanesulfonyl chloride | Zeolite Beta | 160 | 8 | 88 |

Palladium-Catalyzed Cross-Coupling: A Modern Approach

Modern synthetic chemistry often employs palladium-catalyzed cross-coupling reactions for the efficient formation of C-S bonds. A versatile three-component approach can be adapted for the synthesis of diaryl sulfones like this compound. This method utilizes an aryl halide, an organometallic reagent, and a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO) nih.gov.

The catalytic cycle for this transformation is proposed to involve the following key steps:

Formation of a Sulfinate Salt: An organolithium or Grignard reagent (e.g., p-tolyllithium) reacts with the SO₂ surrogate (DABSO) to form a lithium or magnesium sulfinate salt in situ.

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 1,4-dibromobenzene or 1-bromo-4-iodobenzene) to form a Pd(II) intermediate. The reactivity of halogens typically follows the order I > Br > Cl acs.org.

Transmetalation: The sulfinate salt transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This step remains a subject of detailed mechanistic study in many cross-coupling reactions mdpi.com.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the C-S bond of the diaryl sulfone product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle researchgate.net.

The choice of ligand, often a bulky, electron-rich phosphine (B1218219) like XantPhos, is critical for stabilizing the palladium intermediates and promoting the reductive elimination step, leading to higher yields nih.gov.

Table 2: Key Steps in the Palladium-Catalyzed Synthesis of Diaryl Sulfones

This table outlines the fundamental mechanistic steps of a convergent three-component synthesis of diaryl sulfones.

| Step | Description | Reactants Involved | Intermediate/Product Formed |

| Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide bond. | Aryl Halide (e.g., 1-bromo-4-iodobenzene), Pd(0) | Aryl-Pd(II)-Halide Complex |

| Transmetalation | The sulfinate group replaces the halide on the palladium center. | Aryl-Pd(II)-Halide, Lithium Arylsulfinate | Diaryl-Pd(II) Complex |

| Reductive Elimination | The two aryl groups couple, forming the final product and regenerating the catalyst. | Diaryl-Pd(II) Complex | Diaryl Sulfone, Pd(0) |

Computational and Kinetic Studies

Mechanistic investigations are increasingly supported by computational chemistry and kinetic isotope effect (KIE) studies.

Density Functional Theory (DFT): DFT calculations are powerful tools for mapping the energy landscape of a reaction. They can be used to calculate the structures and energies of reactants, transition states, and intermediates. For reactions like nucleophilic aromatic substitution (SNAr), which could be a potential, though less common, route to this compound, DFT can help distinguish between a stepwise mechanism (involving a stable Meisenheimer intermediate) and a concerted mechanism baranlab.org.

Kinetic Isotope Effect (KIE): KIE studies measure the change in reaction rate upon isotopic substitution at a specific atomic position. A primary KIE is observed when a bond to the isotope is broken in the rate-determining step. For instance, in a reaction where a C-H bond is cleaved during the rate-limiting step of an electrophilic aromatic substitution, replacing hydrogen with deuterium would result in a significantly slower reaction. The magnitude of the KIE provides insight into the structure of the transition state acs.orgepfl.ch. While specific KIE studies on this compound synthesis are not prominent, the principles are widely applied to elucidate mechanisms of related aromatic substitutions.

These advanced investigative techniques provide a molecular-level understanding that complements experimental observations, guiding the development of more efficient and selective synthetic methodologies for complex molecules like this compound.

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) is instrumental in identifying the number and arrangement of hydrogen atoms in a molecule. In 1-Bromo-4-tosylbenzene, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic protons and the methyl protons of the tosyl group.

The aromatic region of the spectrum characteristically shows a set of doublets. For instance, one reported spectrum shows two doublets at approximately δ 7.80 and δ 7.63 ppm, and another at δ 7.31 ppm, each integrating to 2H. rsc.org Another study reports doublets at δ 7.83, δ 7.66, and δ 7.33 ppm. acs.org These signals arise from the protons on the two benzene (B151609) rings. The protons on the tosyl ring and the brominated phenyl ring, being in different chemical environments, exhibit distinct chemical shifts. The coupling between adjacent protons results in the doublet splitting pattern. The methyl group of the tosyl moiety typically appears as a sharp singlet further upfield, for example, at δ 2.40 ppm rsc.org or δ 2.42 ppm. acs.org

Table 1: Representative ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 7.83 | m | 4H | Aromatic Protons | acs.org |

| 7.66 | m | 2H | Aromatic Protons | acs.org |

| 7.33 | d | 2H | Aromatic Protons | acs.org |

| 2.42 | s | 3H | Methyl Protons | acs.org |

| 7.80 | dd | 4H | Aromatic Protons | rsc.org |

| 7.63 | d | 2H | Aromatic Protons | rsc.org |

| 7.31 | d | 2H | Aromatic Protons | rsc.org |

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom in the molecule.

The spectrum typically shows signals for the carbon atoms of the two aromatic rings and the methyl group. The carbons attached to the sulfonyl group and the bromine atom are deshielded and appear at lower field. For example, a reported ¹³C NMR spectrum in CDCl₃ shows signals at δ 144.57, 141.06, 138.16, 132.56, 130.09, 129.07, 128.25, and 127.73 ppm for the aromatic carbons, and a signal at δ 21.64 ppm for the methyl carbon. rsc.org

Table 2: Representative ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ) in ppm | Assignment | Reference |

|---|---|---|

| 144.57 | Aromatic Carbon | rsc.org |

| 141.06 | Aromatic Carbon | rsc.org |

| 138.16 | Aromatic Carbon | rsc.org |

| 132.56 | Aromatic Carbon | rsc.org |

| 130.09 | Aromatic Carbon | rsc.org |

| 129.07 | Aromatic Carbon | rsc.org |

| 128.25 | Aromatic Carbon | rsc.org |

| 127.73 | Aromatic Carbon | rsc.org |

Note: The specific assignment of each aromatic carbon signal often requires more advanced NMR techniques.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₃H₁₁BrO₂S), the calculated exact mass for the [M+H]⁺ ion is 325.9688 and 327.9667, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). Experimental HRMS data for a related compound, 1-Bromo-4-(methylsulfonyl)benzene, showed a calculated value for the [M+H]⁺ ion, which confirms the elemental composition. rsc.org The fragmentation pattern observed in the mass spectrum can further confirm the structure by showing the loss of specific fragments, such as the tosyl group or the bromine atom.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. ijnrd.org This technique is particularly useful for studying compounds with chromophores, which are parts of a molecule that absorb light. msu.edu In this compound, the two aromatic rings act as chromophores.

UV-Vis spectroscopy is often employed in mechanistic studies to monitor the progress of a reaction. sci-hub.se For example, if this compound is a reactant or product in a chemical reaction, changes in its concentration can be followed by monitoring the absorbance at a specific wavelength over time. This can provide valuable kinetic data and insights into the reaction mechanism. For instance, in photocatalytic reactions, UV-Vis spectroscopy can be used to monitor the degradation of a substrate or the formation of a product in real-time. uu.nl While specific UV-Vis absorption maxima for this compound are not detailed in the provided context, it is expected to have characteristic absorptions in the UV region due to the electronic transitions within its aromatic systems. The presence of the sulfonyl group and the bromine atom can influence the position and intensity of these absorption bands.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Bromo-4-(methylsulfonyl)benzene |

X-ray Crystallography for Solid-State Structural Determination

Comprehensive searches of crystallographic databases, including the Cambridge Structural Database (CCDC) and the Crystallography Open Database, did not yield an experimental crystal structure for this compound. While crystallographic data for related compounds containing either a bromophenyl group or a tosyl group are available, the specific three-dimensional arrangement of atoms in the solid state for this compound has not been publicly reported.

X-ray crystallography is a pivotal technique for the unambiguous determination of molecular structures in the solid state. The process involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern provides detailed information about the electron density distribution within the crystal, from which the precise atomic coordinates can be determined. Key parameters obtained from such an analysis include the crystal system, space group, unit cell dimensions, and the intramolecular bond lengths and angles of the molecule. This information would be invaluable for understanding the conformational preferences and intermolecular interactions, such as halogen and hydrogen bonding, that govern the crystal packing of this compound.

Although no specific data could be retrieved, it is possible to find information on structurally similar compounds. For instance, studies on other brominated and tosylated aromatic compounds have been reported. However, in adherence to the specified scope, details of these related structures are not presented here.

Vibrational Spectroscopy Applications (e.g., Infrared, Raman)

A thorough search of scientific literature and spectral databases did not reveal any publicly available experimental infrared (IR) or Raman spectra for this compound. Vibrational spectroscopy is a critical tool for identifying the functional groups and characterizing the bonding within a molecule.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of the molecule's functional groups. For this compound, one would expect to observe characteristic absorption bands for the sulfonyl group (SO₂), the carbon-sulfur bond (C-S), the carbon-bromine bond (C-Br), and various vibrations of the benzene ring.

Raman spectroscopy, a complementary technique, involves the inelastic scattering of monochromatic light, usually from a laser source. The resulting Raman spectrum provides information on the vibrational modes of the molecule and is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be expected to provide distinct signals for the symmetric stretching of the sulfonyl group and the skeletal vibrations of the aromatic ring.

While experimental data is not available, computational methods, such as Density Functional Theory (DFT), are often used to predict the vibrational spectra of molecules. These theoretical calculations can provide valuable insights into the expected positions and intensities of the vibrational bands. However, without experimental data for comparison and validation, a purely theoretical analysis is not presented here.

Reactivity and Mechanistic Pathways of 1 Bromo 4 Tosylbenzene

Transition Metal-Catalyzed Cross-Coupling Reactions

1-Bromo-4-tosylbenzene is a versatile substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a palladium catalyst and have become indispensable in modern organic synthesis. eie.gr

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate. libretexts.org In the context of this compound, this reaction allows for the introduction of a wide range of aryl and vinyl substituents.

The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. For instance, palladium complexes with phosphine (B1218219) ligands are commonly employed. mdpi.comscielo.br The reaction is typically carried out in the presence of a base, such as potassium carbonate or cesium carbonate, and in a solvent system like a mixture of tetrahydrofuran (B95107) and water. nih.gov

Research has shown that various arylboronic acids can be successfully coupled with brominated aromatic compounds. mdpi.com The electronic nature of the substituents on the arylboronic acid can influence the reaction efficiency.

Table 1: Examples of Suzuki-Miyaura Coupling with Aryl Bromides This table is for illustrative purposes and does not represent specific reactions with this compound but rather general conditions for similar substrates.

| Aryl Bromide | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |

| 1-Bromo-4-methylbenzene | Phenylboronic acid | Pd on magnetic nanoparticle | K2CO3 | DMF/H2O | >90 |

| 1-Bromo-4-tert-butylbenzene | Phenylboronic acid | PdCl2(PPh3)2 | KOH | Glycerol | High |

| 1-Bromo-4-(chloromethyl)benzene | m-Tolylboronic acid | Pd(OAc)2 / PCy3·HBF4 | K3PO4 | Toluene | 98 |

The Stille coupling reaction provides another avenue for carbon-carbon bond formation by coupling an organotin compound (organostannane) with an organic halide. organic-chemistry.orgnumberanalytics.com This reaction is known for its tolerance of a wide variety of functional groups. numberanalytics.com

The catalytic cycle of the Stille reaction is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Palladium catalysts, such as Pd(PPh₃)₄, are commonly used. numberanalytics.comharvard.edu The reaction can be influenced by additives like copper(I) salts, which can enhance the reaction rate. organic-chemistry.org A significant drawback of the Stille reaction is the toxicity of the organotin reagents. organic-chemistry.org

Table 2: General Conditions for Stille Coupling This table provides a general overview of Stille coupling conditions and is not specific to this compound.

| Organic Halide | Organostannane | Catalyst | Solvent | Additive |

| Aryl Bromide | Vinylstannane | Pd(PPh3)4 | DMF | CuI |

| Aryl Iodide | Arylstannane | Pd2(dba)3 / AsPh3 | DMF | CuI |

| Acyl Chloride | Alkylstannane | Pd(PPh3)4 | THF | - |

The Heck reaction, also known as the Mizoroki-Heck reaction, is a method for forming substituted alkenes by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. wikipedia.orgorganic-chemistry.org This was one of the first carbon-carbon bond-forming reactions shown to proceed through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

The mechanism begins with the oxidative addition of the aryl bromide to the palladium(0) catalyst. byjus.com This is followed by the migratory insertion of the alkene into the palladium-aryl bond and subsequent β-hydride elimination to form the substituted alkene and a hydridopalladium complex. byjus.comnih.gov Reductive elimination with a base regenerates the active palladium(0) catalyst. byjus.com The reaction often exhibits high trans selectivity. organic-chemistry.org

Studies have investigated the Heck reaction of 1-bromo-4-nitrobenzene (B128438) with styrene, demonstrating the influence of the catalyst, base, and solvent on the reaction's success. researchgate.net

The Sonogashira coupling is a widely used reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

The reaction mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. wikipedia.org Copper-free Sonogashira protocols have also been developed. libretexts.org The reactivity of the aryl halide in Sonogashira coupling generally follows the order: I > OTf > Br >> Cl. wikipedia.org This difference in reactivity allows for selective couplings. For example, 1-bromo-4-iodobenzene (B50087) can be selectively coupled at the iodine position. wikipedia.org

Table 3: General Conditions for Sonogashira Coupling This table illustrates general conditions and is not specific to this compound.

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent |

| Aryl Iodide | Phenylacetylene | PdCl2(PPh3)2 / CuI | Et3N | THF |

| Aryl Bromide | Terminal Alkyne | Pd(OAc)2 / PPh3 / CuI | n-BuNH2 | Toluene |

| Aryl Chloride | Phenylacetylene | Pd-dipyrimidyl complex / CuI | n-BuNH2 | THF |

The efficiency and scope of transition metal-catalyzed cross-coupling reactions are heavily dependent on the design of the catalytic system, particularly the choice of ligands. nih.gov Ligands play a crucial role in stabilizing the metal center, influencing its reactivity, and controlling the selectivity of the reaction.

Phosphine ligands, especially sterically bulky dialkylbiarylphosphines developed by groups like Buchwald, have been instrumental in creating highly active catalytic systems for reactions like the Suzuki-Miyaura coupling. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands, often acting as strong σ-donors. libretexts.orgnih.gov The steric and electronic properties of these ligands can be fine-tuned to optimize catalytic performance for specific substrates and reactions. For instance, N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes have shown high activity as phosphine-free catalysts for Heck reactions. organic-chemistry.org

Nucleophilic Substitution Reactions at the Aryl Bromide Center

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.com Unlike nucleophilic substitution at saturated carbons (SN1 and SN2), SNA reactions on simple aryl halides are generally difficult due to the high strength of the carbon-halogen bond and the electron-rich nature of the aromatic ring. libretexts.org

However, the presence of strong electron-withdrawing groups, such as a nitro group or a sulfonyl group (like the tosyl group in this compound), can activate the aromatic ring towards nucleophilic attack. byjus.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgmasterorganicchemistry.com The reaction typically proceeds via an addition-elimination mechanism. masterorganicchemistry.com

The electron-withdrawing tosyl group in this compound makes the carbon atom attached to the bromine more electrophilic and helps to stabilize the intermediate carbanion formed upon nucleophilic attack. The position of the electron-withdrawing group is critical; ortho and para positions to the leaving group allow for resonance stabilization of the negative charge in the intermediate, thus accelerating the reaction. byjus.commasterorganicchemistry.com Common nucleophiles in these reactions include alkoxides, amines, and thiolates. byjus.com In some cases, particularly with highly activated substrates, the reaction can proceed even with relatively weak nucleophiles.

Another, less common, mechanism for nucleophilic aromatic substitution is the elimination-addition pathway, which proceeds through a highly reactive benzyne (B1209423) intermediate. masterorganicchemistry.com This mechanism is typically favored under conditions of a very strong base and does not require an electron-withdrawing group on the aromatic ring. masterorganicchemistry.com

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution, a fundamental class of reactions for aromatic compounds. msu.edumasterorganicchemistry.com The reactivity and regioselectivity of these substitutions are dictated by the electronic properties of the two substituents already present: the bromo group and the tosyl group.

The bromine atom is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. pbworks.com However, it is also a deactivating group due to its inductive electron-withdrawing effect, which makes the ring less nucleophilic than benzene itself. pbworks.com

Conversely, the p-toluenesulfonyl (tosyl) group is a powerful electron-withdrawing group, primarily through resonance and inductive effects. This makes it a strong deactivating group and a meta-director, guiding incoming electrophiles to the position meta to the sulfonyl group.

In this compound, the two substituents have opposing directing effects. The bromo group directs to positions 2 and 6 (ortho) and position 4 (para, which is already occupied). The tosyl group directs to positions 3 and 5 (meta). The powerful deactivating nature of the tosyl group significantly reduces the electron density of the aromatic ring, making electrophilic aromatic substitution reactions on this molecule generally sluggish and requiring harsh conditions. libretexts.org

When an electrophilic substitution reaction does occur, the position of the new substituent is determined by a combination of these directing effects. The positions ortho to the bromine (and meta to the tosyl group) are the most likely sites for substitution.

A general mechanism for electrophilic aromatic substitution involves two main steps:

Formation of the Electrophile: A strong electrophile (E+) is generated, often with the help of a catalyst. msu.edu

Nucleophilic Attack and Rearomatization: The electron-rich aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or benzenonium ion. msu.edu A base then removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. msu.edu

Table 1: Directing Effects of Substituents in this compound

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

|---|---|---|---|

| Bromo (-Br) | 1 | Inductively withdrawing, weakly deactivating | Ortho, Para |

Data derived from established principles of physical organic chemistry.

Radical Reactions and Mechanistic Probes

While ionic reactions are common for this compound, it can also participate in reactions proceeding through radical intermediates. These pathways are often initiated by light or radical initiators. ma.eduyoutube.com

Electron Donor-Acceptor (EDA) complexes can form between electron-rich donor molecules and electron-poor acceptor molecules. hepatochem.com Upon absorption of light, these complexes can undergo single-electron transfer (SET) to generate radical ions, which then drive subsequent chemical reactions, often without the need for a traditional photocatalyst. hepatochem.comsioc-journal.cn

Given the electron-deficient nature of the aromatic ring in this compound due to the tosyl group, it can act as an electron acceptor in the presence of a suitable electron donor. The formation of an EDA complex can be a key step in certain photochemical reactions. For instance, visible-light-driven sulfonylation of diazonium salts with sulfinates can proceed via an EDA complex, leading to the formation of compounds like this compound. rsc.org In such processes, the interaction between an electron donor and an acceptor facilitates the generation of radical intermediates under mild, light-mediated conditions. rsc.orgsemanticscholar.org

To verify the involvement of radical intermediates in a reaction mechanism, radical trapping experiments are often employed. researchgate.net TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) is a stable radical that can efficiently scavenge, or "trap," short-lived radical intermediates to form stable adducts. nih.govresearchgate.net The detection of these adducts provides strong evidence for a radical pathway. nih.gov

In reactions where this compound is proposed to react via a radical mechanism, the addition of TEMPO to the reaction mixture would lead to a decrease in the yield of the expected product and the formation of a TEMPO-trapped intermediate. This technique is crucial for distinguishing between ionic and radical pathways, particularly in complex transformations or photocatalytic cycles. nih.govwhiterose.ac.uk

Light-Mediated Transformations and Photocatalysis

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions using visible light as a sustainable energy source. fu-berlin.de this compound has been utilized as a substrate in such transformations.

For example, it can be synthesized from 1-bromo-4-iodobenzene and sodium p-toluenesulfinate under visible light irradiation. fu-berlin.dempg.de This highlights the molecule's involvement in light-mediated processes. Furthermore, this compound can participate as a coupling partner in photocatalytic cross-coupling reactions. The C-Br bond can be activated under photocatalytic conditions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions often involve a photocatalyst that, upon light absorption, initiates an electron transfer cascade, leading to the formation of a key aryl radical intermediate from this compound. rsc.org

Reactions Involving the Tosyl Group as a Leaving Group or Activating Group

The p-toluenesulfonate (tosylate) group is renowned as an excellent leaving group in nucleophilic substitution reactions. wikipedia.orgmasterorganicchemistry.comlibretexts.org This is because the negative charge of the resulting tosylate anion is stabilized through resonance delocalization across the sulfonyl group. libretexts.org

In the context of this compound, the tosyl group is attached to an aromatic ring, making nucleophilic aromatic substitution (SNAAr) a possible reaction pathway. For an SNAAr reaction to occur, two conditions are generally required: the presence of a good leaving group and strong electron-withdrawing groups positioned ortho and/or para to the leaving group.

In this compound, the tosyl group itself is a strong electron-withdrawing group. However, for it to act as a leaving group, the attack of a nucleophile would need to occur at the carbon atom to which it is attached (C4). The bromo substituent is not sufficiently activating for this process. Therefore, reactions where the tosyl group acts as a leaving group from the intact this compound ring are not common. More typically, the tosyl group is used to activate other positions in a molecule or is displaced from an aliphatic carbon. wikipedia.org While the tosyl group is primarily deactivating, its strong electron-withdrawing nature is key to its function in facilitating the departure of other groups or stabilizing anionic intermediates.

Formation of Diarylsulfones and Related Architectures

This compound is a valuable precursor for the synthesis of more complex diarylsulfones. rsc.orgacs.orgnih.gov The diarylsulfone motif is present in various pharmaceuticals and functional materials. The bromine atom on the ring provides a reactive handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions.

In a typical Suzuki coupling, this compound can be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a biaryl sulfone structure. acs.org For instance, it was used to synthesize a fluorene-based organic emitter by first undergoing a Suzuki reaction to attach the fluorene (B118485) backbone, followed by an intramolecular cyclization. acs.orgnih.gov

Table 2: Examples of Diarylsulfone Synthesis from this compound

| Reactant 2 | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Arylboronic Acid | Pd catalyst, base | Biaryl sulfone | Varies | acs.org |

| 9,9-Dioctyl-9H-fluorene-3,6-diboronic acid | Suzuki conditions | 9,9-Dioctyl-3,6-bis(4-tosylphenyl)-9H-fluorene | Moderate | acs.org |

This reactivity allows for the construction of complex molecular architectures where the central sulfone bridge connects two different aryl systems, one of which is derived from this compound. researchgate.netmdpi.comrsc.org

Computational and Theoretical Studies on 1 Bromo 4 Tosylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT calculations are used to determine ground-state electronic properties such as molecular orbital energies, electron density distribution, and molecular electrostatic potential, which are fundamental to understanding a molecule's stability and reactivity. mdpi.com For 1-bromo-4-tosylbenzene, the presence of a bromine atom and a strongly electron-withdrawing tosyl (p-toluenesulfonyl) group dictates its electronic landscape.

The reactivity of an aromatic compound is largely governed by the distribution of electrons in its π-system and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations can precisely map these features.

For this compound, the tosyl group acts as a strong deactivator for electrophilic aromatic substitution (SEAr) due to its electron-withdrawing sulfonyl moiety. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr). The bromine atom is also a deactivating group but is traditionally ortho-, para-directing for electrophilic attack.

DFT calculations can predict regioselectivity by modeling the stability of intermediates or transition states for reactions at different positions. diva-portal.org In a potential SNAr reaction, a nucleophile could attack the carbon atom bearing the bromine (ipso-substitution) or other positions on the ring. The tosyl group significantly lowers the energy of the LUMO and creates regions of high positive electrostatic potential, particularly at the ortho and para positions relative to the sulfonyl group, making the ring susceptible to nucleophilic attack.

Computational models can predict the most likely site of attack by comparing the activation energies for the formation of the Meisenheimer complex (a σ-complex intermediate) or the transition state of a concerted reaction at each possible position. diva-portal.orgresearchgate.net Given the presence of a good leaving group (bromide), a concerted SNAr mechanism is a plausible pathway that can be investigated computationally. wiley.comic.ac.uk

| Position of Attack | Reaction Type | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| C1 (ipso-substitution of Br) | SNAr | 22.5 | Most Favorable |

| C2 (ortho to Br) | SNAr (H displacement) | 35.8 | Less Favorable |

| C3 (meta to Br) | SNAr (H displacement) | 31.2 | Moderately Favorable |

This compound possesses conformational flexibility primarily due to rotation around the C(phenyl)-S and S-C(tolyl) single bonds of the tosyl group. DFT calculations are instrumental in exploring the potential energy surface associated with these rotations to identify the most stable conformers. nih.govchemrxiv.org By systematically rotating the dihedral angles and performing geometry optimization at each step, a conformational energy profile can be constructed.

The most stable conformation is typically one that minimizes steric hindrance and optimizes electronic interactions, such as conjugation or hyperconjugation. For this compound, the orientation of the tolyl group relative to the bromophenyl ring is key. The calculations would likely reveal several low-energy conformers, with the global minimum corresponding to a specific arrangement that balances the repulsive forces between the rings and the sulfur-oxygen bonds. ethz.chrsc.org

| Conformer Description (Dihedral Angle) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| Perpendicular (90°) | 0.00 | 75.3 |

| Bisecting (0°) | 1.50 | 7.8 |

| Skew (45°) | 0.85 | 16.9 |

Molecular Dynamics Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment, such as a solvent. mdpi.comresearchgate.net

An MD simulation of this compound, typically solvated in a box of water or an organic solvent, would allow for the study of its conformational dynamics in a realistic setting. nih.gov Such simulations can reveal the timescales of rotation around the C-S bond, the stability of different conformers in solution, and the specific interactions (e.g., hydrogen bonds to the sulfonyl oxygens) with solvent molecules. This information is crucial for understanding how the solvent might influence reactivity or physical properties.

Theoretical Studies on Reaction Pathways and Transition States

For this compound, theoretical studies could investigate the mechanisms of important transformations like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Aryl tosylates and aryl bromides are both viable electrophiles in these reactions. researchgate.netnih.gov A key question that theory can address is the chemoselectivity of the oxidative addition step: will the catalyst react at the C-Br bond or the C-OTs bond (if the tosyl group were attached to a different phenyl ring) or the C-S bond? Computational studies on Ni-catalyzed reactions have shown that small phosphine (B1218219) ligands can promote selective oxidative addition of aryl tosylates over aryl chlorides. nsf.gov Similar studies on this compound could predict the outcome of such competitive reactions.

For SNAr reactions, calculations can definitively distinguish between a stepwise mechanism (involving a stable Meisenheimer intermediate) and a concerted mechanism (involving a single transition state). ic.ac.ukresearchgate.net For bromoarenes, a concerted pathway is often found to be competitive or favored, a detail that has significant implications for understanding reactivity trends. wiley.com

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Pd(0)L2 + this compound | 0.0 |

| Transition State 1 | [Oxidative Addition TS] | +18.5 |

| Intermediate 1 | Aryl-Pd(II)-Br Complex | -5.2 |

| Transition State 2 | [Transmetalation TS] | +12.3 |

| Intermediate 2 | Diaryl-Pd(II) Complex | -15.7 |

| Transition State 3 | [Reductive Elimination TS] | +5.1 |

| Products | Coupled Product + Pd(0)L2 | -25.0 |

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to reactivity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with a specific activity, which can include chemical reactivity. nih.govnih.gov A QSAR model for reactivity, sometimes called a QSRR (Quantitative Structure-Reactivity Relationship), attempts to predict reaction rates or equilibrium constants based on calculated molecular descriptors. mdpi.comacs.org

While no specific QSAR model for the reactivity of this compound is prominently featured in the literature, one could be developed for a series of related substituted aryl sulfonyl compounds. The process would involve:

Synthesizing or identifying a training set of molecules with varying substituents.

Experimentally measuring their reactivity (e.g., rate constants) in a specific reaction.

Calculating a wide range of molecular descriptors for each molecule using computational chemistry.

Using statistical methods, like multiple linear regression (MLR), to build a mathematical model that relates the descriptors to the observed reactivity. mdpi.com

Relevant descriptors for the reactivity of this compound and its analogs would likely include electronic parameters (HOMO/LUMO energies, partial charges on atoms), steric parameters (molecular volume, surface area), and hydrophobicity (logP). ajchem-a.com Such a model, once validated, could be used to predict the reactivity of new, unsynthesized compounds, thereby accelerating the discovery of molecules with desired properties.

| Descriptor Type | Specific Descriptor | Property Represented |

|---|---|---|

| Electronic | EHOMO / ELUMO | Electron-donating/accepting ability |

| Electronic | Dipole Moment (µ) | Overall molecular polarity |

| Electronic | Mulliken Atomic Charge on C-Br | Local electrophilicity/nucleophilicity |

| Steric | Molecular Volume (V) | Molecular size |

| Steric | Surface Area (SA) | Accessibility for interaction |

| Topological | Wiener Index | Molecular branching |

| Hydrophobic | logP (Octanol-Water Partition Coefficient) | Solubility and partitioning behavior |

Advanced Applications in Chemical Sciences

1-Bromo-4-tosylbenzene as a Versatile Synthetic Building Block

This compound, a bifunctional aromatic compound, serves as a crucial building block in the field of organic synthesis. Its structure, featuring both a bromo and a tosyl group, allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules. atamanchemicals.commdpi.com The presence of these two distinct functional groups enables chemists to perform selective and sequential reactions, providing a strategic advantage in the construction of intricate molecular architectures.

Precursor for Complex Organic Molecules

The dual functionality of this compound makes it an important starting material for synthesizing complex organic molecules. atamanchemicals.com The bromo group can participate in various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira reactions, to form new carbon-carbon bonds. atamanchemicals.com These reactions are fundamental in creating biaryl compounds, which are prevalent in many biologically active molecules and functional materials. atamanchemicals.com

For instance, in a study focused on creating fused biaryl sulfones, this compound was used as a key substrate. acs.org The bromo handle allowed for its attachment to a fluorene (B118485) backbone via a Suzuki coupling reaction, leading to the formation of a precursor for a fluorene-based organic emitter. acs.org This demonstrates the compound's role in constructing molecules with specific photophysical properties.

Furthermore, this compound is utilized in the synthesis of various derivatives with potential pharmaceutical applications. mdpi.com The 1-bromo-4-(phenylsulfonyl)benzene (B1266061) scaffold is a common feature in compounds investigated for their antimicrobial properties. mdpi.com The synthesis of novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives highlights the utility of this compound in medicinal chemistry research. mdpi.com

Intermediate in Multi-step Synthesis

In multi-step organic synthesis, the order of chemical reactions is critical to achieving the desired product with the correct regiochemistry. libretexts.org The distinct reactivity of the bromo and tosyl groups in this compound allows for its strategic use as an intermediate. The bromo group is an ortho, para-director in electrophilic aromatic substitution reactions, while the tosyl group is a meta-director. libretexts.org This differential directing effect is crucial in planning synthetic routes for polysubstituted aromatic compounds.

A common strategy involves the transformation of one functional group while leaving the other intact for a subsequent reaction. For example, the bromo group can be converted to an organometallic species, such as a Grignard reagent or an organolithium compound, which can then react with various electrophiles. wikipedia.orgfishersci.ca This allows for the introduction of a wide range of substituents at the para position. Subsequently, the tosyl group can be modified or used to direct further substitutions.

The synthesis of 4-[(4-bromophenyl)sulfonyl]benzoic acid illustrates the role of this compound as an intermediate. mdpi.com In this process, this compound is first prepared through the Friedel-Crafts sulfonylation of bromobenzene (B47551) with tosyl chloride. mdpi.com This intermediate is then oxidized to the corresponding benzoic acid, which can be further functionalized. mdpi.com This two-step process highlights how the initial scaffold of this compound can be elaborated into more complex structures.

Applications in Materials Science

The unique electronic and structural properties of this compound and its derivatives make them valuable in the field of materials science. The presence of the sulfonyl group, an electron-withdrawing group, and the polarizable bromine atom can influence the electronic and self-assembly properties of molecules, leading to applications in organic electronics and liquid crystals.

Precursor for Organic Semiconductors and Conductive Polymers

Organic semiconductors are carbon-based materials that exhibit semiconductor properties and are key components in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). cas.orgsigmaaldrich.com Conductive polymers are a class of organic polymers that can conduct electricity. wikipedia.org this compound can serve as a building block for the synthesis of molecules and polymers intended for these applications. atamanchemicals.com

The incorporation of the sulfonyl group can enhance the electron-accepting properties of a molecule, which is beneficial for creating n-type organic semiconductors. Furthermore, the bromo group provides a reactive site for polymerization reactions or for the introduction of other functional groups that can tune the material's electronic properties and solid-state packing. While direct examples of polymers synthesized from this compound are not abundant in the provided search results, the use of similar brominated aromatic compounds in the synthesis of conductive polymers like polythiophenes and polyanilines is well-established. wikipedia.org The principles of using brominated precursors in cross-coupling polymerization reactions are directly applicable to this compound.

Utilization in Liquid Crystal Development

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. Their unique ability to be manipulated by electric fields makes them essential for display technologies. The rigid, rod-like structure of many aromatic compounds makes them suitable candidates for liquid crystal applications.

While the direct use of this compound as a liquid crystal is not specified, its role as a building block for more complex liquid crystalline molecules is plausible. atamanchemicals.com The rigid phenylsulfone core can be a key component of a mesogenic (liquid crystal-forming) molecule. By attaching flexible alkyl chains or other functional groups to the aromatic ring via reactions at the bromine atom, it is possible to design molecules that exhibit liquid crystalline phases. The use of brominated benzenes as building blocks for liquid crystals is a known strategy in the field. tcichemicals.com

Role in the Synthesis of Functional Materials

The term "functional materials" encompasses a broad range of materials designed to have specific properties and applications, including catalysts, sensors, and materials for solar energy. kurnakov.institute The synthesis of these materials often relies on the precise design and construction of molecules with specific functionalities.

Polymer Chemistry Applications

The dual functionality of this compound, with its reactive bromo-substituent and the influential tosyl group, makes it a significant compound in the field of polymer chemistry. It is particularly relevant in creating polymers with controlled architectures and specialized functions.

Initiation in Controlled Radical Polymerization

This compound is structurally related to arenesulfonyl halides, a class of compounds recognized as highly effective initiators for controlled radical polymerization (CRP), particularly Atom Transfer Radical Polymerization (ATRP). acs.orggoogle.com ATRP is a powerful method for synthesizing polymers with predetermined molecular weights, low polydispersity, and well-defined architectures. acs.orgsigmaaldrich.comcmu.edu

Arenesulfonyl halides have been described as a universal class of initiators for the metal-catalyzed "living" radical polymerization of a wide array of monomers, including styrenes, acrylates, and methacrylates. acs.org The polymerization process is typically initiated by the homolytic cleavage of the bond between the sulfonyl group and the halogen, facilitated by a transition metal catalyst, often a copper complex. acs.orgrsc.org This generates a sulfonyl radical that initiates polymer chain growth.

Key findings from research on arenesulfonyl initiators in ATRP include:

High Initiation Efficiency : Studies show that initiation efficiency is typically around 100%. acs.org

Fast Initiation Rates : The apparent rate constants of initiation are several orders of magnitude higher than those of propagation, which is a crucial requirement for achieving a low polydispersity index (PDI) and controlled polymer growth. acs.org

Versatility : These initiators are effective for a broad range of monomers, demonstrating their versatility in polymer synthesis. acs.orgcmu.edu

The presence of the 4-bromo substituent on the phenyl ring of this compound provides an additional functional handle that can be used for subsequent modification reactions after the polymerization process.

Table 1: Research Findings on Arenesulfonyl Halides as ATRP Initiators

| Initiator Type | Monomer(s) | Catalyst System (Typical) | Key Observation | Reference |

|---|---|---|---|---|

| Arenesulfonyl Chlorides | Styrene, Methacrylates | CuCl/bpy or dNbpy | Considered a universal class of initiators for these monomers. | acs.orggoogle.com |

| Tosyl Chloride | Styrene | CuCl/dNbpy | Polymerization exhibits first-order kinetics with molecular weights increasing linearly with conversion. | acs.org |

| Tosyl Chloride | Methyl Methacrylate (MMA) | CuCl/dNbpy | Produces polymers with low polydispersities (Mw/Mn < 1.3). | cmu.edu |

| Arenesulfonyl Halides | Acrylates | CuCl/dNbpy | Initiation rate is 2-3 orders of magnitude higher than propagation. | acs.org |

Synthesis of Specialty Polymers and Coatings

Specialty polymers are materials designed with specific, high-value properties such as thermal stability, biocompatibility, or unique electronic characteristics. mdpi.commdpi.commdpi.com this compound is an important precursor for such materials, primarily by acting as a functional initiator or a building block for post-polymerization modification.

When used as an initiator in CRP, the resulting polymer chains are end-functionalized with both a tosyl group and a bromo-phenyl group. cmu.edu These groups are not inert; they are reactive handles for further chemical transformations.

Tosyl Group as a Leaving Group : The tosylate moiety is an excellent leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide variety of other functional groups at the polymer chain end. Polymers with tosyl end-groups can also act as macroinitiators for other types of polymerization, such as the ring-opening polymerization of oxazolines, leading to the formation of block copolymers. mdpi.com

Bromo Group for "Click" Chemistry : The bromo-substituent on the phenyl ring is a versatile site for various coupling reactions. For example, it can participate in thio-bromo "click" reactions, a highly efficient method for attaching thiol-containing molecules to the polymer. rsc.org This strategy has been used to synthesize fully degradable cationic polymers with potential therapeutic applications. rsc.org

In the realm of functional coatings, tosyl-containing compounds have demonstrated significant utility. In oxidative chemical vapor deposition (oCVD), for instance, oxidants like iron (III) tosylate are used to polymerize monomers directly on a substrate to form conductive polymer thin films for bioelectronics. nih.gov Furthermore, polymers containing tosyl groups have been incorporated into dual-functional surface coatings that exhibit both antimicrobial and antifouling properties, which are critical for biomedical devices. researchgate.net

Asymmetric Synthesis and Chiral Induction

Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, is fundamental to modern chemistry, particularly in the pharmaceutical industry. acs.orgnih.gov This is often achieved using chiral catalysts, ligands, or auxiliaries that create a chiral environment for the reaction. ijcm.irrsc.org this compound serves as a valuable scaffold for the synthesis of such chiral molecules.

The strategic placement of the bromo and tosyl groups on the phenyl ring allows for stepwise, regioselective modifications to build complex chiral structures. The bromine atom is particularly useful as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or C-P/C-N coupling), which are standard methods for constructing the core of many chiral ligands. researchgate.nettugraz.at

A general approach involves using the this compound core to synthesize chiral phosphine (B1218219) ligands, which are pivotal in many asymmetric transformations. snnu.edu.cn For example, the bromo-position can be reacted with a phosphine-containing nucleophile or used in a palladium-catalyzed C-P coupling reaction. The tosyl group, meanwhile, can influence the electronic environment of the ligand or provide a site for secondary interactions, such as hydrogen bonding, which can help in organizing the transition state and enhancing enantioselectivity. Research has documented the synthesis of N-tosylbenzene-1,2-diamine metal complexes, which form a chiral environment around a metal center, demonstrating the utility of the tosyl-benzene framework in coordination chemistry. ijcm.irusc.gal

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. mdpi.comnih.gov The formation of these ordered structures through the spontaneous organization of molecules is known as self-assembly. rsc.org this compound possesses several features that make its derivatives excellent candidates for designing self-assembling systems.

The key intermolecular forces that derivatives of this compound can exploit include:

Halogen Bonding : The bromine atom can act as a halogen bond donor. This occurs because the electron-withdrawing nature of the aromatic ring creates a region of positive electrostatic potential (a σ-hole) on the outer surface of the bromine atom. nih.gov This positive region can interact favorably with electron-rich atoms (Lewis bases) like oxygen or nitrogen in neighboring molecules. nih.govmdpi.com This interaction is highly directional and has become a powerful tool for programming the self-assembly of molecules in the solid state to create well-defined 2D and 3D architectures. mdpi.comresearchgate.net

π-π Stacking : The electron-rich phenyl rings can stack on top of one another, driven by van der Waals forces. These interactions are crucial for organizing aromatic molecules into columnar or layered structures.

Dipole-Dipole and Hydrogen Bonding : The sulfonyl group (-SO2-) is highly polar and contains two oxygen atoms that can act as hydrogen bond acceptors. In the presence of suitable hydrogen bond donors, these groups can direct the assembly of molecules through strong, directional hydrogen bonds. rsc.org

The interplay of these non-covalent interactions—halogen bonding, π-π stacking, and hydrogen bonding—can lead to the formation of complex and functional supramolecular materials. rsc.org By modifying the core structure of this compound, chemists can fine-tune these interactions to control the self-assembly process and create materials with specific topologies and properties. acs.org

Green Chemistry and Sustainable Aspects of 1 Bromo 4 Tosylbenzene Chemistry

Development of Eco-Friendly Synthetic Routes

The development of environmentally benign synthetic pathways for and utilizing 1-bromo-4-tosylbenzene is a key area of green chemistry research. This involves moving away from traditional methods that often rely on volatile and toxic organic solvents.

Solvent-free synthesis represents a significant advancement in green chemistry, minimizing pollution and improving reaction efficiency by eliminating volatile organic compounds (VOCs). zenodo.orgresearchgate.net These reactions can be facilitated through methods like mechanochemistry (grinding or milling) and thermal activation, which increase direct contact and interaction between reactants. zenodo.orgnih.gov

In the context of reactions involving aryl halides, solvent-free conditions have been shown to be effective. For instance, the bromination of some organic compounds can proceed efficiently in the solid state. cmu.edu While specific solvent-free syntheses for this compound are not extensively detailed in the provided results, the principles of solvent-free synthesis are broadly applicable. For example, the use of solid-supported catalysts, such as silica (B1680970) sulfuric acid, under microwave irradiation has proven effective for various organic transformations without the need for a solvent. researchgate.net

Table 1: Examples of Solvent-Free Reactions in Organic Synthesis

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Aryl aldehydes, Alkyl nitriles, Dimedone | Sodium bromide / Microwave irradiation | Tetrahydrobenzo[b]pyrans | Excellent | researchgate.net |

| 4-chlorobenzaldehyde, malononitrile, dimedone | Cu2(NH2-BDC)2(DABCO) / Ball milling | 4H-pyran derivative | 96 | nih.gov |

| Dihydroxybenzene | PtO2 / 1 bar H2, 25 °C | cis- and trans-1,2-cyclohexanediol | 68 | cmu.edu |

This table presents examples of solvent-free reactions to illustrate the principles, not specific syntheses of this compound.

Utilizing water as a solvent is a cornerstone of green chemistry due to its non-toxic, non-flammable, and abundant nature. google.com While this compound itself has low solubility in water, reactions in aqueous media can be facilitated using phase-transfer catalysts or by creating biphasic systems. solubilityofthings.comthermofisher.kratamanchemicals.com

An example of a green chemistry approach in an aqueous system is the synthesis of bromobenzene (B47551) using a water-soluble brominating reagent activated by a mineral acid. google.comgoogle.com This method avoids the use of hazardous liquid bromine. google.com Similarly, a biphasic system of water and dichloromethane (B109758) has been used for the bromination of 4-ethylbenzene using potassium bromide and Oxone, which generates bromine in situ. This approach offers reduced toxicity and is scalable.

Cross-coupling reactions, a common application for this compound, have also been adapted to aqueous conditions. For instance, copper-free Sonogashira coupling reactions using substrates like 1-bromo-4-iodobenzene (B50087) have been successfully carried out in aqueous acetone. thermofisher.kratamanchemicals.com

Table 2: Examples of Aqueous Medium Reactions

| Reactants | Catalyst/Conditions | Solvent System | Product | Yield (%) | Reference |

| 4-ethylbenzene, KBr, Oxone | Visible light (λ = 450 nm) | H₂O/CH₂Cl₂ (1:2) | 1-Bromo-4-(1-bromoethyl)benzene | 82-89 | |

| p-toluenesulfonylchloride, Sodium sulfite, Benzyl bromide | (n-Bu)₄NBr | Water | 1-(Benzylsulfonyl)-4-methylbenzene | 75 | acs.org |